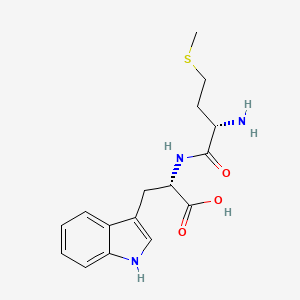H-MET-TRP-OH

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
- Protein Structure and Function: Methionine is often the first amino acid in a newly synthesized protein chain. This "starting methionine" can be cleaved off later, but its presence sometimes plays a role in protein folding and function []. Tryptophan's side chain can interact with other parts of the protein or with other molecules, influencing protein activity [].
Future Research Directions:
Given the roles of its constituent amino acids, Methionyltryptophan might be a subject of future research in areas like:
- Understanding protein initiation and folding: Studying how the presence or absence of Methionyltryptophan affects protein function could provide insights into protein synthesis and folding pathways.
- Development of peptide-based drugs: Methionyltryptophan could serve as a building block for designing new drugs that target specific protein interactions.
H-Methionine-Tryptophan Hydroxylamine (H-MET-TRP-OH) is a compound derived from two essential amino acids: methionine and tryptophan. Methionine is a sulfur-containing amino acid that plays a crucial role in protein synthesis and serves as a precursor for various biomolecules, including cysteine and taurine. Tryptophan is known for its role in synthesizing serotonin, a neurotransmitter that regulates mood, sleep, and appetite. The hydroxylamine component suggests that this compound may have undergone specific chemical modifications, enhancing its reactivity or biological activity.
- Oxidation: Both methionine and tryptophan are susceptible to oxidation. Methionine can be oxidized to methionine sulfoxide, while tryptophan can form several oxidation products such as kynurenine and hydroxytryptophan .
- Condensation Reactions: H-MET-TRP-OH can undergo condensation reactions with carbonyl compounds, potentially forming more complex structures .
- Degradation: Under certain conditions, H-MET-TRP-OH may degrade into smaller fragments, influenced by factors such as light and reactive oxygen species .
The synthesis of H-MET-TRP-OH can be achieved through several methods:
- Solid-Phase Peptide Synthesis: This method involves the sequential addition of protected amino acids to a growing peptide chain on a solid support.
- Chemical Modification: Hydroxylamine can be introduced to modify the side chains of methionine or tryptophan in existing peptides or proteins.
- Biotransformation: Enzymatic methods may also be employed to selectively modify methionine and tryptophan residues in peptides .
H-MET-TRP-OH has potential applications in various fields:
- Pharmaceuticals: As a precursor for serotonin synthesis, it may be explored for developing treatments for mood disorders.
- Nutraceuticals: It could serve as a dietary supplement aimed at improving mood and cognitive function.
- Cosmetics: Due to its antioxidant properties, it may find use in skincare formulations aimed at reducing oxidative damage .
Research into the interactions of H-MET-TRP-OH with other biomolecules is crucial for understanding its biological implications:
- Protein Binding: Studies indicate that both methionine and tryptophan residues can influence protein stability and function through their interactions with other amino acids or ligands.
- Oxidative Stress Response: The compound's ability to mitigate oxidative stress through its antioxidant properties has been documented, suggesting potential protective roles in cellular environments .
Several compounds share structural or functional similarities with H-MET-TRP-OH. Here are some notable examples:
| Compound Name | Description | Unique Features |
|---|---|---|
| Hydroxytryptophan | An oxidized form of tryptophan | Directly involved in serotonin synthesis |
| Methionine Sulfoxide | Oxidized form of methionine | Impacts protein functionality due to oxidation |
| Kynurenine | A degradation product of tryptophan | Involved in neuroactive pathways |
| Cysteine | A sulfur-containing amino acid | Plays roles in redox reactions and protein structure |
Uniqueness of H-MET-TRP-OH
H-MET-TRP-OH stands out due to its dual role as both a derivative of essential amino acids and its potential applications in health-related fields. Its specific hydroxylamine modification may enhance its reactivity compared to similar compounds, allowing for unique interactions within biological systems.
Purity
XLogP3
Exact Mass
LogP
Appearance
Storage
Other CAS
Wikipedia
Dates
2: Ivanova BB, Spiteller M. Conformations and properties of the L-tryptophyl-containing peptides in solution, depending on the pH--theoretical study vs. experiments. Biopolymers. 2010 Aug;93(8):727-34. doi: 10.1002/bip.21437. PubMed PMID: 20301215.
3: Sakamoto K, Ryu K, Yabe Y. Absorption rates of L-tryptophan, L-methionine, and L-methionyl-L-tryptophan by rat intestine in vitro and in vivo. Nutrition. 1990 May-Jun;6(3):229-32. PubMed PMID: 2136003.








